molecular formula C17H20O3 B4977224 1-methoxy-4-(4-phenoxybutoxy)benzene

1-methoxy-4-(4-phenoxybutoxy)benzene

Cat. No.: B4977224
M. Wt: 272.34 g/mol
InChI Key: YMCGPYYJJZFVBL-UHFFFAOYSA-N
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Description

1-Methoxy-4-(4-phenoxybutoxy)benzene is a substituted aromatic ether characterized by a benzene ring with two functional groups: a methoxy group (-OCH₃) at position 1 and a 4-phenoxybutoxy chain at position 3. The latter consists of a four-carbon butyl chain terminated by a phenoxy group (-O-C₆H₅).

Properties

IUPAC Name

1-methoxy-4-(4-phenoxybutoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O3/c1-18-15-9-11-17(12-10-15)20-14-6-5-13-19-16-7-3-2-4-8-16/h2-4,7-12H,5-6,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCGPYYJJZFVBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methoxy-4-(4-phenoxybutoxy)benzene typically involves the following steps:

    Formation of 4-phenoxybutanol: This intermediate can be synthesized by reacting phenol with 4-chlorobutanol in the presence of a base such as potassium carbonate.

    Etherification: The 4-phenoxybutanol is then reacted with 1-methoxy-4-bromobenzene under basic conditions to form this compound. The reaction is usually carried out in the presence of a strong base like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

1-methoxy-4-(4-phenoxybutoxy)benzene can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The methoxy and phenoxy groups activate the benzene ring towards electrophilic substitution reactions such as nitration, sulfonation, and halogenation.

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of corresponding hydroxy derivatives.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Major Products Formed

    Nitration: Formation of nitro derivatives.

    Sulfonation: Formation of sulfonic acid derivatives.

    Halogenation: Formation of halogenated derivatives.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of hydroxy derivatives.

Scientific Research Applications

1-methoxy-4-(4-phenoxybutoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-methoxy-4-(4-phenoxybutoxy)benzene involves its interaction with molecular targets through its aromatic and ether functionalities. The compound can participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Alkyl/Ether Substituents
Compound Name Molecular Formula Substituent Structure Key Properties/Applications Reference
1-Methoxy-4-(4-phenoxybutoxy)benzene C₁₇H₂₀O₃ -OCH₃ and -(CH₂)₄-O-C₆H₅ Moderate lipophilicity; potential biological activity (hypothesized) N/A
1-Butoxy-4-methoxybenzene C₁₁H₁₆O₂ -OCH₃ and -(CH₂)₃CH₂O- Simpler ether; used in solvent systems and organic synthesis
1-Methoxy-4-(1-methylethyl)benzene C₁₀H₁₄O -OCH₃ and -C(CH₃)₂ Branched alkyl group; undergoes catalytic oxidation to hydroperoxides and ketones (73% yield with NHPI)

Key Differences :

  • Branched analogs (e.g., 1-methoxy-4-(1-methylethyl)benzene) exhibit higher reactivity in oxidation reactions due to tertiary C-H bonds, unlike the target compound’s linear ether chain .
Unsaturated and Propenyl Derivatives
Compound Name Molecular Formula Substituent Structure Key Properties/Applications Reference
1-Methoxy-4-(1-propenyl)benzene (anethole) C₁₀H₁₂O -OCH₃ and -CH₂CH=CH₂ Major component of star anise; antimicrobial, antioxidant; used in flavoring
1-Methoxy-4-(phenylethynyl)benzene C₁₅H₁₂O -OCH₃ and -C≡C-C₆H₅ Alkyne group enables conjugation; used in cross-coupling reactions (74% yield via palladium catalysis)

Key Differences :

  • Anethole’s propenyl group allows isomerization (e.g., methyl chavicol to trans-anethole) with high selectivity (89%) under basic catalysis, a reactivity absent in the saturated target compound .
  • The alkyne in phenylethynyl derivatives enables electronic conjugation, enhancing applications in materials science versus the target’s ether-based flexibility .
Heteroatom-Containing Derivatives
Compound Name Molecular Formula Substituent Structure Key Properties/Applications Reference
1-Methoxy-4-(phenylseleno)benzene C₁₃H₁₂OSe -OCH₃ and -Se-C₆H₅ Inhibits lactate dehydrogenase (LDHA); potential anticancer activity
1-Methoxy-4-(pentafluorosulfanyl)benzene C₇H₇F₅OS -OCH₃ and -SF₅ Electronegative SF₅ group alters electronic properties; used in agrochemicals

Key Differences :

  • Selenium analogs exhibit significant enzyme inhibition (e.g., LDHA) due to selenium’s redox activity, unlike the target compound’s oxygen-based substituents .
  • Fluorinated derivatives show increased stability and electronegativity, impacting solubility and reactivity in electrophilic substitutions .
Bulky and Complex Substituents
Compound Name Molecular Formula Substituent Structure Key Properties/Applications Reference
1-Methoxy-4-[3-(4-pentylcyclohexyl)propoxy]benzene C₂₁H₃₄O₂ -OCH₃ and -(CH₂)₃-C₆H₁₀-C₅H₁₁ Liquid crystalline behavior; phase transitions studied for materials science
1,1'-(1,3-Butadiyne-1,4-diyl)bis[4-methoxy]benzene C₁₈H₁₄O₂ Two benzene rings linked by diyne Conjugated diyne system; potential optoelectronic applications

Key Differences :

  • Cyclohexyl-pentyl chains impart liquid crystalline properties, unlike the target compound’s flexible but non-mesogenic structure .
  • Diyne-linked derivatives enable extended conjugation, useful in organic electronics, whereas the target’s ether chain lacks such electronic delocalization .

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